An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-(diethylamino)nicotinate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-(diethylamino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-(diethylamino)nicotinate is a substituted pyridine derivative belonging to the class of nicotinic acid esters. Its structure, featuring a diethylamino group at the 6-position of the pyridine ring, suggests potential applications in medicinal chemistry and materials science, where modulation of properties such as lipophilicity, basicity, and receptor binding affinity is crucial. The diethylamino moiety is expected to significantly influence the compound's physicochemical characteristics compared to its simpler analogues.
This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 6-(diethylamino)nicotinate. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also presents a detailed analysis of the closely related and well-characterized analogue, Methyl 6-methylnicotinate. This comparative approach allows for informed estimations of the subject compound's properties and provides a framework for its experimental investigation.
Physicochemical Properties of Methyl 6-(diethylamino)nicotinate (CAS: 690632-37-2)
Direct experimental data on the physicochemical properties of Methyl 6-(diethylamino)nicotinate is sparse. The following information has been compiled from available chemical supplier data.[1][2]
| Property | Value | Source |
| CAS Number | 690632-37-2 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 208.26 g/mol | [1] |
| Purity | ~95% | [1] |
| UN Number | 2810 | [1] |
The chemical structures of Methyl 6-(diethylamino)nicotinate and its analogue, Methyl 6-methylnicotinate, are presented below to highlight their structural differences.
Caption: Chemical structures of the target compound and its analogue.
Comparative Analogue: Methyl 6-methylnicotinate (CAS: 5470-70-2)
To provide a deeper understanding and a basis for predicting the properties of Methyl 6-(diethylamino)nicotinate, we present a detailed analysis of its structural analogue, Methyl 6-methylnicotinate. The primary difference lies in the substitution at the 6-position of the pyridine ring: a diethylamino group versus a methyl group. This substitution is expected to increase the basicity and lipophilicity of Methyl 6-(diethylamino)nicotinate relative to its methyl analogue.
Summary of Physicochemical Properties for Methyl 6-methylnicotinate
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₂ | [3][4] |
| Molecular Weight | 151.16 g/mol | [3] |
| Melting Point | 34-37 °C | [3] |
| Boiling Point | 160 °C at 106 mmHg | [3] |
| Appearance | Colorless to amber liquid or white to tan/orange solid | [3] |
| Solubility | Limited solubility in water; soluble in organic solvents such as ethanol, ether, and methanol. | [4] |
| pKa (Predicted) | 3.92 ± 0.10 | |
| Flash Point | 103 °C |
Experimental Protocols for Physicochemical Characterization
The following section outlines standardized, step-by-step methodologies for determining the key physicochemical properties of nicotinic acid derivatives. These protocols are based on established analytical techniques and can be readily adapted for the characterization of Methyl 6-(diethylamino)nicotinate.
Workflow for Physicochemical Characterization
Caption: General workflow for physicochemical characterization.
Determination of Melting Point
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Principle: The melting point is a key indicator of purity. It is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.
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Methodology:
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A small, dry sample of the compound is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound. For Methyl 6-methylnicotinate, ¹H NMR data has been reported, which can be used as a reference.[5]
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Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
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Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to elucidate the structure.
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Mass Spectrometry (MS)
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Principle: Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
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Methodology:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like HPLC or GC.
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Ionization: Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).
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Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.
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Data Interpretation: The molecular ion peak confirms the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of a compound. Several HPLC methods have been developed for nicotinamide and its derivatives.[2]
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Methodology:
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Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
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Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.
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Chromatographic Run: Inject the sample onto an appropriate HPLC column (e.g., C18) and run the analysis under optimized conditions (flow rate, temperature, detection wavelength).
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Data Analysis: The purity of the compound is determined by the relative area of the main peak in the chromatogram.
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Conclusion
While comprehensive experimental data for Methyl 6-(diethylamino)nicotinate remains to be fully elucidated, this guide provides the foundational information currently available. By leveraging the detailed physicochemical data of its close analogue, Methyl 6-methylnicotinate, researchers can formulate informed hypotheses regarding its properties and design appropriate experimental strategies for its characterization. The provided protocols offer a robust framework for undertaking such investigations, ensuring data integrity and reproducibility. Further research into the specific properties of Methyl 6-(diethylamino)nicotinate will be invaluable for unlocking its full potential in various scientific and industrial applications.
References
- [No Author]. (n.d.). Methyl 6-(dimethylamino)nicotinate. Appchem.
- [No Author]. (n.d.). Methyl 6-(diethylamino)nicotinate, 95%. Labchem.
- [No Author]. (2026, March 27). Methyl 6-(diethylamino)-5-methylnicotinate CAS#37444-48-7 | Regulatory Information. GCIS-ChemRadar.
- [No Author]. (n.d.). Methyl 6-(diethylamino)nicotinate, 95%. Labchem.
- [No Author]. (2025, May 20). methyl 6-methylnicotinate - 5470-70-2, C8H9NO2, density, melting point, boiling point, structural formula, synthesis. ECHEMI.
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[No Author]. (n.d.). Methyl 6-(diethylamino)nicotinate, 95%. Narpiem. Retrieved March 31, 2026, from [Link]
- [No Author]. (n.d.). 6- methyl Nicotinate. Premier Group.
- [No Author]. (n.d.). CAS 5470-70-2: Methyl 6-methylnicotinate. CymitQuimica.
- [No Author]. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK.
- [No Author]. (n.d.). Methyl 6-methylnicotinate synthesis. ChemicalBook.
